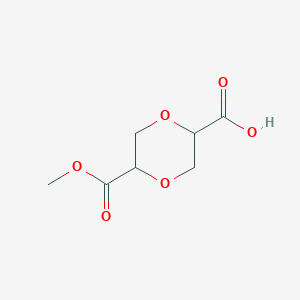
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is an organic compound with a unique structure that includes a dioxane ring substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the methoxycarbonyl and carboxylic acid groups. One common method involves the reaction of diols with carbonyl compounds under acidic conditions to form the dioxane ring. Subsequent esterification and carboxylation steps introduce the methoxycarbonyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled formation of the dioxane ring and subsequent functionalization steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its structure can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which 5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The dioxane ring and functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a dioxane ring but shares similar functional groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: This compound has a benzene ring with additional halogen substituents.
Uniqueness
5-(Methoxycarbonyl)-1,4-dioxane-2-carboxylic acid is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems.
Properties
Molecular Formula |
C7H10O6 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
FRGYPQYDYKJZRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


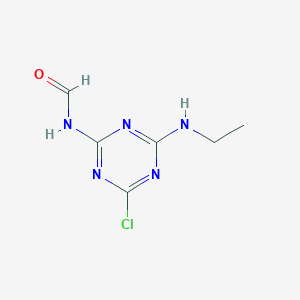
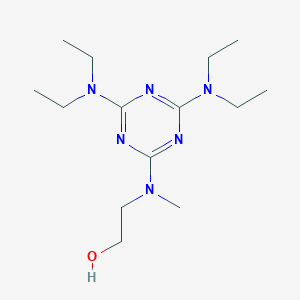
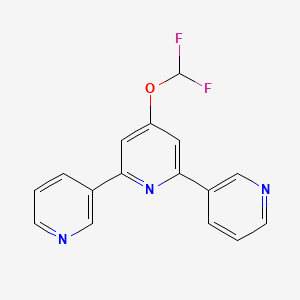
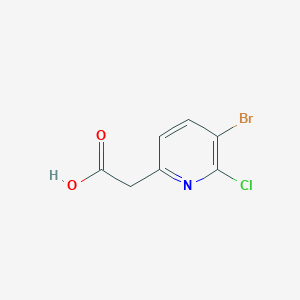
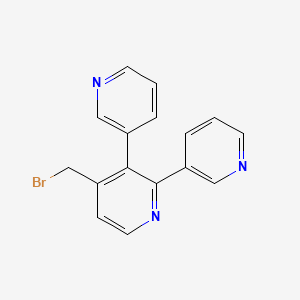
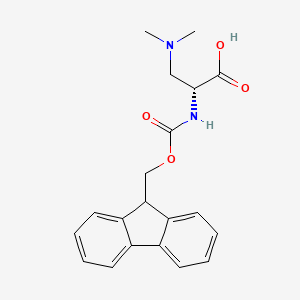
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
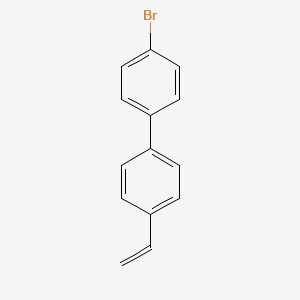
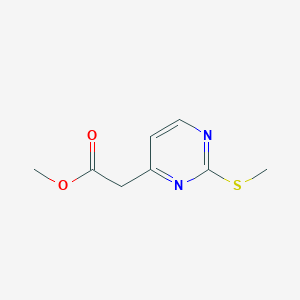
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
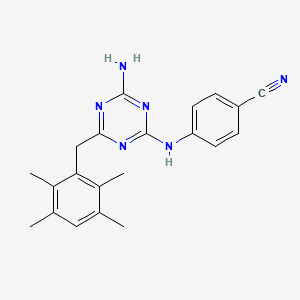
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
